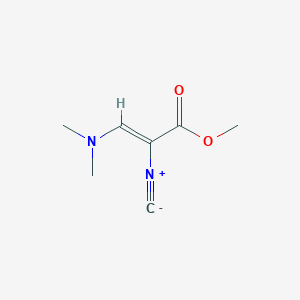
Methyl 3-(dimethylamino)-2-isocyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(dimethylamino)-2-isocyanoacrylate is an organic compound with a unique structure that includes both isocyano and acrylate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-isocyanoacrylate typically involves the reaction of dimethylamine with methyl cyanoacetate under specific conditions. One common method includes the use of a base such as potassium carbonate in an anhydrous solvent like benzene at low temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of green chemistry principles are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
Methyl 3-(dimethylamino)-2-isocyanoacrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Addition Reactions: The acrylate moiety can undergo Michael addition reactions with nucleophiles.
Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and solvents like benzene or toluene. Reaction conditions often involve low temperatures and anhydrous environments to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted isocyanides, while Michael addition can produce β-amino esters .
科学研究应用
Chemistry
In chemistry, Methyl 3-(dimethylamino)-2-isocyanoacrylate is used as a building block for the synthesis of various heterocyclic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development. Its ability to form stable complexes with biological molecules makes it a candidate for designing new pharmaceuticals. Research is ongoing to explore its efficacy in treating various diseases .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for creating high-performance materials with specific properties .
作用机制
The mechanism of action of Methyl 3-(dimethylamino)-2-isocyanoacrylate involves its interaction with nucleophiles and electrophiles. The isocyano group can act as a nucleophile, while the acrylate moiety can participate in electrophilic addition reactions. These interactions lead to the formation of various products depending on the reaction conditions .
相似化合物的比较
Similar Compounds
Methyl 3-(dimethylamino)-2-cyanoacrylate: Similar in structure but with a cyano group instead of an isocyano group.
Methyl 3-(dimethylamino)-2-methylacrylate: Contains a methyl group instead of an isocyano group.
Uniqueness
Methyl 3-(dimethylamino)-2-isocyanoacrylate is unique due to the presence of both isocyano and acrylate functional groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
属性
CAS 编号 |
113212-14-9 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5+ |
InChI 键 |
FREGRQYTSPAJDX-AATRIKPKSA-N |
SMILES |
CN(C)C=C(C(=O)OC)[N+]#[C-] |
手性 SMILES |
CN(C)/C=C(\C(=O)OC)/[N+]#[C-] |
规范 SMILES |
CN(C)C=C(C(=O)OC)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


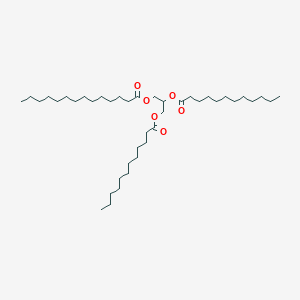
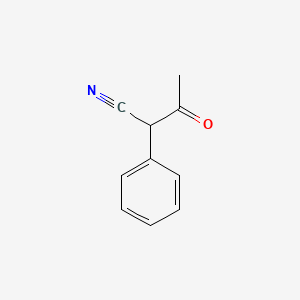

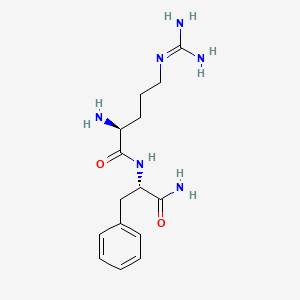
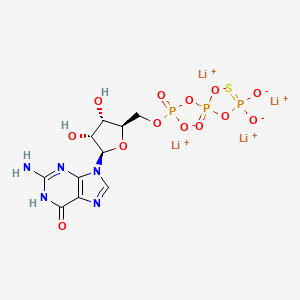


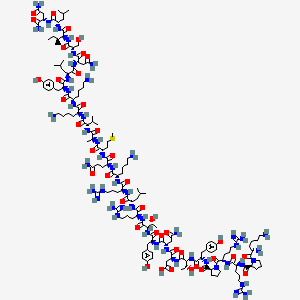

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)
